molecular formula C23H20Cl2N2O7 B4314621 METHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5-DIMETHOXYBENZOATE

METHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5-DIMETHOXYBENZOATE

Cat. No.: B4314621
M. Wt: 507.3 g/mol
InChI Key: AWVKMDQUDDIVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine atoms and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5-DIMETHOXYBENZOATE typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: The initial step often involves the nucleophilic substitution of a suitable precursor with 3,5-dichloropyridine to form the pyridine ring.

    Esterification: The next step involves the esterification of the intermediate compound with methanol to form the benzoate ester group.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]-4,5-dimethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Methyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]-4,5-dimethoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: Similar structure but with different substituents on the pyridine ring.

    Haloxyfop-P-methyl: A proherbicide with a similar ester group but different biological activity.

    (S)-Methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate: An enantiomer with different stereochemistry and potentially different biological effects.

Properties

IUPAC Name

methyl 2-[[2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]acetyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O7/c1-30-19-9-16(23(29)32-3)18(10-20(19)31-2)27-21(28)12-33-14-4-6-15(7-5-14)34-22-17(25)8-13(24)11-26-22/h4-11H,12H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVKMDQUDDIVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)COC2=CC=C(C=C2)OC3=C(C=C(C=N3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5-DIMETHOXYBENZOATE
Reactant of Route 2
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METHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5-DIMETHOXYBENZOATE
Reactant of Route 3
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METHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5-DIMETHOXYBENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5-DIMETHOXYBENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5-DIMETHOXYBENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[(2-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}ACETYL)AMINO]-4,5-DIMETHOXYBENZOATE

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